Bisfenol B

Descripción general

Descripción

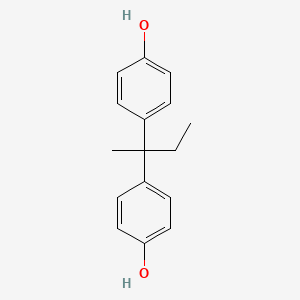

El Bisfenol B es un compuesto químico que pertenece a la familia de los bisfenoles, que son productos químicos industriales relacionados con el difenilmetano. El this compound se caracteriza por dos grupos funcionales hidroxifenilo unidos por un puente metileno. Se utiliza principalmente en la producción de plásticos y resinas epoxi .

Aplicaciones Científicas De Investigación

El Bisfenol B tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como monómero en la síntesis de plásticos de policarbonato y resinas epoxi.

Biología: El this compound se estudia por sus propiedades de alteración endocrina y sus efectos sobre los sistemas biológicos.

Medicina: Se investiga su posible efecto sobre la salud y su papel como disruptor endocrino.

Industria: El this compound se utiliza en la producción de diversos productos de consumo, incluidos envases de alimentos, botellas de agua y papel térmico

Mecanismo De Acción

El Bisfenol B ejerce sus efectos interactuando con diversos objetivos y vías moleculares:

Disrupción endocrina: El this compound imita la estructura de las hormonas naturales, lo que le permite unirse a los receptores hormonales, como los receptores de estrógenos.

Unión a proteínas: El this compound puede unirse a proteínas como la transtiretina, afectando a su función y provocando cambios en los procesos fisiológicos.

Vías de transducción de señales: Puede activar o inhibir diversas vías de señalización, incluidas las que participan en el crecimiento celular, la diferenciación y el metabolismo.

Análisis Bioquímico

Biochemical Properties

Bisphenol B has been found to interact with various enzymes, proteins, and other biomolecules, thereby influencing biochemical reactions . It has been reported to exhibit endocrine-disrupting properties, similar to BPA

Cellular Effects

Bisphenol B has been shown to have significant effects on various types of cells and cellular processes . It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, Bisphenol B has been reported to induce developmental toxicity in zebrafish via oxidative stress .

Molecular Mechanism

The molecular mechanism of Bisphenol B’s action involves its interaction with nuclear receptors . It can affect the normal function of these receptors, thereby influencing gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

The effects of Bisphenol B have been observed to change over time in laboratory settings . Studies have shown that Bisphenol B can have significant long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Bisphenol B have been observed to vary with different dosages in animal models . Some studies have reported threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Bisphenol B is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Bisphenol B is transported and distributed within cells and tissues . It interacts with various transporters and binding proteins, and can influence its localization or accumulation .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El Bisfenol B se sintetiza mediante la reacción de condensación de fenol y butanona. La reacción suele implicar el uso de un catalizador ácido como el ácido clorhídrico. El proceso incluye los siguientes pasos:

Mezcla de fenol y butanona: Los reactivos se mezclan en un recipiente de reacción.

Adición de catalizador ácido: Se añade ácido clorhídrico para catalizar la reacción.

Calentamiento: La mezcla se calienta para facilitar la reacción de condensación.

Purificación: El producto resultante se purifica mediante destilación o recristalización para obtener this compound puro.

Métodos de producción industrial

En entornos industriales, la producción de this compound sigue un proceso similar, pero a mayor escala. Las condiciones de reacción se optimizan para maximizar el rendimiento y la pureza. Se utilizan reactores de flujo continuo y técnicas de purificación avanzadas para garantizar la producción eficiente de this compound .

Análisis De Reacciones Químicas

Tipos de Reacciones

El Bisfenol B experimenta varias reacciones químicas, entre ellas:

Oxidación: El this compound puede oxidarse para formar quinonas.

Reducción: Puede reducirse para formar hidroquinonas.

Sustitución: El this compound puede sufrir reacciones de sustitución aromática electrófila, como la halogenación y la nitración.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.

Sustitución: La halogenación puede llevarse a cabo utilizando halógenos como el cloro o el bromo en presencia de un catalizador.

Principales productos formados

Oxidación: Quinonas

Reducción: Hidroquinonas

Sustitución: Derivados halogenados del this compound

Comparación Con Compuestos Similares

El Bisfenol B es similar a otros bisfenoles, como el Bisfenol A, el Bisfenol S y el Bisfenol F. Tiene propiedades únicas que lo distinguen de estos compuestos:

Bisfenol A: Ampliamente utilizado en la producción de plásticos de policarbonato y resinas epoxi. El this compound tiene una estructura similar, pero diferentes perfiles de reactividad y toxicidad.

Bisfenol S: Se utiliza como sustituto del Bisfenol A en algunas aplicaciones. El this compound tiene diferentes propiedades químicas y aplicaciones.

Bisfenol F: Se utiliza en la producción de resinas fenólicas. .

Lista de compuestos similares

- Bisfenol A

- Bisfenol S

- Bisfenol F

- Bisfenol AP

- Bisfenol AF

- Bisfenol BP

- Bisfenol C

- Bisfenol E

- Bisfenol G

- Bisfenol M

- Bisfenol PH

- Bisfenol TMC

- Bisfenol Z

Propiedades

IUPAC Name |

4-[2-(4-hydroxyphenyl)butan-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O2/c1-3-16(2,12-4-8-14(17)9-5-12)13-6-10-15(18)11-7-13/h4-11,17-18H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVITOHKHWFJKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022442 | |

| Record name | Bisphenol B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Approximate solubility per 100 g: water <0.1 g, Approximate solubility per 100 g: acetone 266 g; benzene 2.3 g; carbon tetrachloride <0.1 g; ether 133 g; methanol 166 g; V.M.P. naphtha <0.1 g | |

| Record name | Bisphenol B | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8086 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystal or tan granules | |

CAS No. |

77-40-7 | |

| Record name | Bisphenol B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisphenol B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisphenol B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1775 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bisphenol B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(1-methylpropylidene)bisphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISPHENOL B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RC731TJJA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bisphenol B | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8086 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

120.5 °C | |

| Record name | Bisphenol B | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8086 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

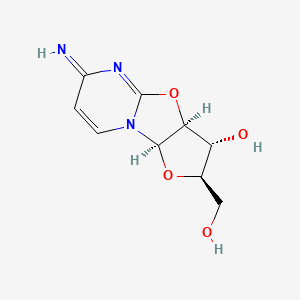

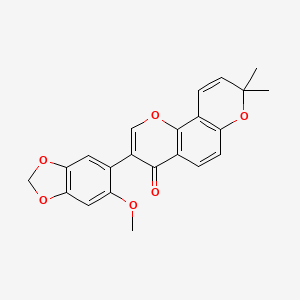

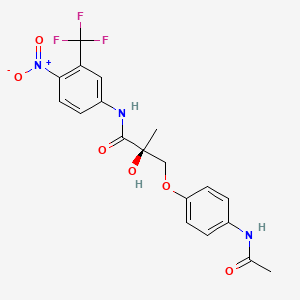

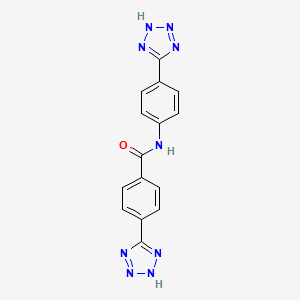

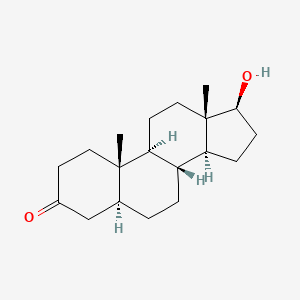

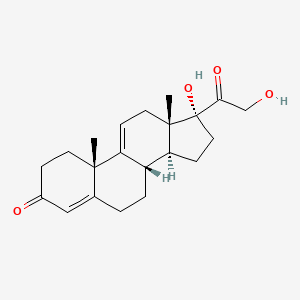

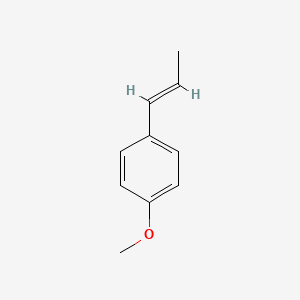

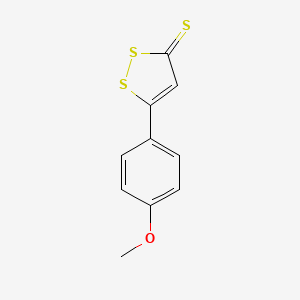

Feasible Synthetic Routes

Q1: How does Bisphenol B (2,2-Bis(4-hydroxyphenyl)butane) compare to Bisphenol A (2,2-Bis(4-hydroxyphenyl)propane) in terms of estrogenic activity?

A: Both in vitro and in vivo studies indicate that Bisphenol B can exert similar or even greater estrogenic activity compared to Bisphenol A. [] Studies show that Bisphenol B can bind to and activate estrogen receptors, leading to downstream effects such as cell proliferation and gene expression changes. [, ]

Q2: What are the specific effects of Bisphenol B on male reproductive health?

A: Studies in rats have shown that exposure to Bisphenol B can lead to alterations in spermatogenesis, including lower testis weight, altered sperm parameters, and decreased height of seminiferous tubules. [] In zebrafish, Bisphenol B exposure resulted in lower egg production, hatching rate, and viability. [] These effects are likely mediated through Bisphenol B’s ability to decrease testosterone production and exert estrogenic activity. [, ]

Q3: Does Bisphenol B induce oxidative stress and DNA damage?

A: Yes, research indicates that Bisphenol B can induce oxidative stress and DNA damage in rat spermatozoa, particularly at higher concentrations. [] In vitro studies showed increased DNA fragmentation and reactive oxygen species (ROS) formation in sperm cells exposed to Bisphenol B. [] Similarly, in vivo studies demonstrated DNA damage in the higher dose groups of rats exposed to Bisphenol B for 28 days. []

Q4: What is the evidence for the classification of Bisphenol B as an endocrine-disrupting chemical?

A: According to the World Health Organization (WHO) definition, an endocrine-disrupting chemical demonstrates a) adverse effects, b) endocrine activity, and c) plausible mechanistic links between the observed endocrine activity and adverse effects. Subchronic studies have reported adverse effects of Bisphenol B on reproductive function in rats and zebrafish. [] Mechanistic studies show Bisphenol B can decrease testosterone production and exhibit estrogenic activity, potentially explaining the observed reproductive impairments. [] This evidence supports the classification of Bisphenol B as an endocrine disruptor.

Q5: How does Bisphenol B affect mitochondrial activity?

A: Research on human adrenocortical carcinoma cells reveals that Bisphenol B can affect mitochondrial activity, potentially through mechanisms involving oxidative phosphorylation uncoupling and oxidative stress. [, ] This can lead to both hyperstimulation and inhibition of cellular respiration depending on the concentration and duration of exposure. []

Q6: What are the long-term effects of prenatal exposure to Bisphenol B in rats?

A: Prenatal exposure to Bisphenol B through drinking water in rats has been linked to alterations in the male offspring's reproductive system development, including changes in antioxidant enzyme levels, plasma testosterone and estrogen concentrations, and histological changes in the testes and epididymis. []

Q7: How is Bisphenol B metabolized in living organisms?

A: Studies using rat liver S9 fractions have shown that Bisphenol B undergoes metabolic activation, increasing its estrogenic activity. [] The primary metabolic pathway involves the formation of an isobutenylphenol dimer through a radical recombination mechanism. [] In plants, such as carrot cells, Bisphenol B is metabolized through glycosylation, methoxylation, and conjugation. []

Q8: Does the structure of Bisphenol B influence its biotransformation?

A: Yes, the structure of Bisphenol B, particularly the substituent groups on the bisphenol framework, influences its biotransformation. [] The presence of electron-withdrawing or electron-donating groups can affect the electronic cloud distribution of the phenolic hydroxyl groups, impacting their oxidation by enzymes like tyrosinase. []

Q9: What analytical techniques are commonly used to detect and quantify Bisphenol B in various matrices?

A9: Several analytical methods have been developed for the determination of Bisphenol B in different matrices, including:

Q10: How effective are current analytical methods in detecting Bisphenol B in complex matrices?

A: Advanced techniques like LC-MS/MS and GC-MS have proven effective in detecting and quantifying trace amounts of Bisphenol B even in complex matrices like indoor dust, food, and environmental samples. [, , , ] These methods offer high sensitivity and selectivity, enabling accurate measurement of Bisphenol B levels for risk assessment and monitoring purposes.

Q11: What is Bisphenol B's role in the development of polymers?

A: Bisphenol B is used in the synthesis of acetylene-terminated benzoxazine monomers, which can polymerize to form thermosets with high thermal stability and adhesive strength. [] The presence of ethynyl groups in the Bisphenol B-derived monomer accelerates the ring-opening polymerization, leading to a lower curing temperature and improved properties compared to traditional benzoxazine polymers. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-6-amino-N-[(2S)-1-[[(2R)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopentan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide](/img/structure/B1667399.png)